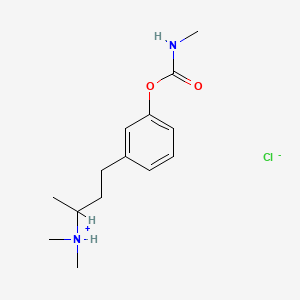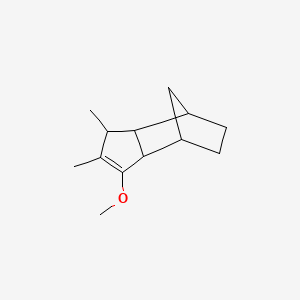
3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene is a chemical compound with the molecular formula C10H14. It is a derivative of indene, characterized by its hexahydro and methano groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene typically involves the hydrogenation of dicyclopentadiene. This process can be carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, high pressure.
Substitution: Br2, Cl2, room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A precursor in the synthesis of 3a,4,5,6,7,7a-Hexahydromethoxydimethyl-4,7-methano-1H-indene.
Hexahydroindene: Shares structural similarities but lacks the methano group.
Methanoindene Derivatives: Compounds with similar methano and indene structures.
Uniqueness
This compound is unique due to its specific combination of hexahydro and methano groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
93942-00-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methoxy-4,5-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H20O/c1-7-8(2)13(14-3)12-10-5-4-9(6-10)11(7)12/h7,9-12H,4-6H2,1-3H3 |
InChI Key |
VOJLZMSJAQIWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CCC(C3)C2C(=C1C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
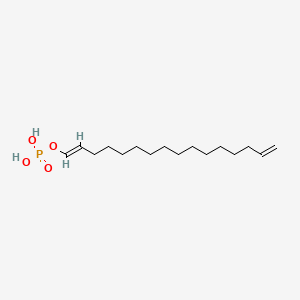
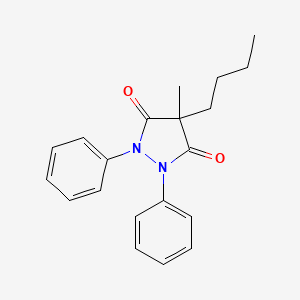
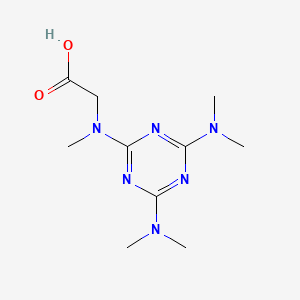
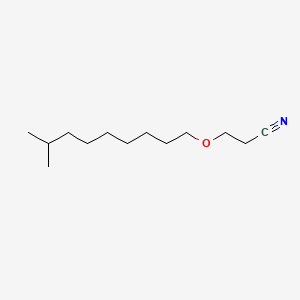
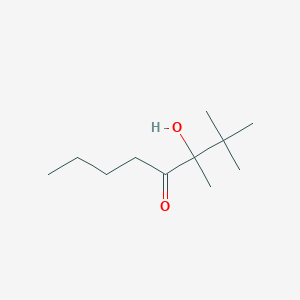
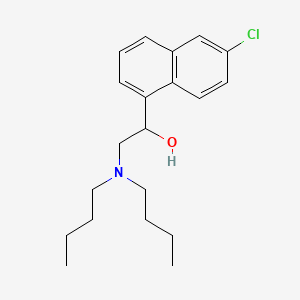
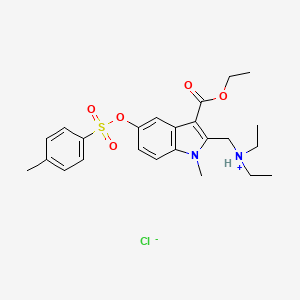
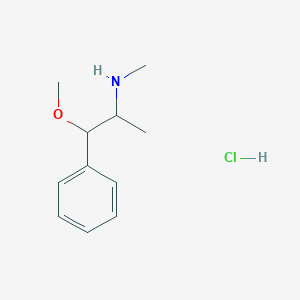
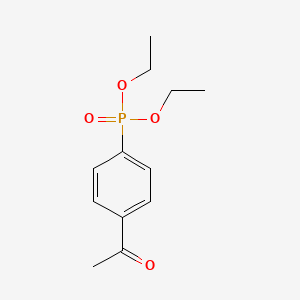
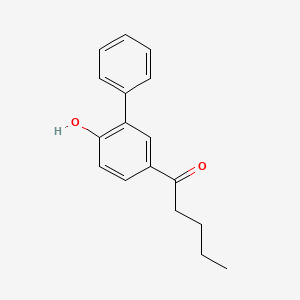
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

